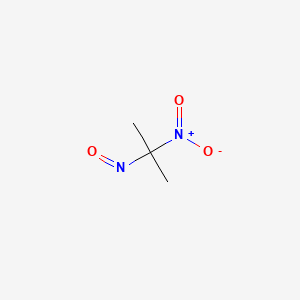

2-Nitroso-2-nitropropane

CAS No.: 5275-46-7

Cat. No.: VC19747982

Molecular Formula: C3H6N2O3

Molecular Weight: 118.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5275-46-7 |

|---|---|

| Molecular Formula | C3H6N2O3 |

| Molecular Weight | 118.09 g/mol |

| IUPAC Name | 2-nitro-2-nitrosopropane |

| Standard InChI | InChI=1S/C3H6N2O3/c1-3(2,4-6)5(7)8/h1-2H3 |

| Standard InChI Key | MYRROMXOABKDLG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(N=O)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

The physicochemical properties of 2-nitroso-2-nitropropane are critical for handling and application strategies. Table 1 consolidates key data from experimental measurements and computational predictions .

Table 1: Physical Properties of 2-Nitroso-2-nitropropane

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆N₂O₃ |

| Molecular Weight | 118.091 g/mol |

| Density | 1.29 g/cm³ |

| Boiling Point | 136.1°C at 760 mmHg |

| Flash Point | 36.1°C |

| Vapor Pressure | Not reported |

| LogP (Octanol-Water) | 1.288 |

| Refractive Index | 1.482 |

The compound’s low flash point classifies it as a flammable liquid, necessitating storage in cool, ventilated areas away from ignition sources. Its density, higher than water, suggests it will sink in aqueous environments, posing containment challenges in spill scenarios .

Synthesis and Production Pathways

Synthetic routes to 2-nitroso-2-nitropropane are sparsely documented, but patent literature and older chemical studies provide fragmented insights. A notable method involves the nitrosation of nitroalkanes under controlled conditions. For example, Li et al. (2009) described a reaction where nitropropane derivatives undergo sequential nitrosation using nitrous acid generators, though exact stoichiometric details remain proprietary . Earlier work by Schmidt (1900) and Piloty and Stock (1902) explored the direct nitration of propane derivatives, but yields were suboptimal due to competing oxidation reactions .

Modern approaches may leverage catalytic systems to enhance selectivity. A hypothetical pathway involves:

-

Nitration of Propane: Using mixed acid (HNO₃/H₂SO₄) to introduce the nitro group.

-

Nitrosation: Subsequent treatment with NO gas or NaNO₂ in acidic media to install the nitroso moiety.

Industrial and Research Applications

The dual functional groups of 2-nitroso-2-nitropropane make it a candidate for specialized applications:

-

Energetic Materials: Potential use as a plasticizer or stabilizer in propellants, though stability under storage conditions requires validation.

-

Organic Synthesis: Serving as a nitrosating agent or precursor to heterocyclic compounds (e.g., oxadiazoles).

-

Polymer Chemistry: Crosslinking agent for elastomers, leveraging nitroso groups’ radical scavenging properties.

The compound’s HS code (2904209090) categorizes it under "derivatives containing only nitro or nitroso groups," subject to 5.5% MFN tariffs and 9.0% tax rebates in trade contexts .

Regulatory and Environmental Considerations

Regulatory frameworks for 2-nitroso-2-nitropropane are underdeveloped compared to its nitro counterpart. Key aspects include:

-

Occupational Exposure: No established OSHA Permissible Exposure Limit (PEL), but adherence to ALARA (As Low As Reasonably Achievable) principles is advised.

-

Environmental Fate: Predicted to exhibit moderate mobility in soil due to its LogP of 1.288. Hydrolysis rates and biodegradability data are lacking.

-

Waste Disposal: Incineration in EPA-approved facilities with NOₓ scrubbers to mitigate air pollution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume